molecular formula C28H38Cl3N5O3S B606605 Ceritinib dihydrochloride CAS No. 1380575-43-8

Ceritinib dihydrochloride

Cat. No. B606605
M. Wt: 631.054
InChI Key: WNCJOPLFICTLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceritinib dihydrochloride is a highly selective, orally bioavailable, and ATP-competitive inhibitor of ALK . It is used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients with inadequate clinical response or intolerance to crizotinib .


Synthesis Analysis

Ceritinib form A was synthesized by dissolving Ceritinib dihydrochloride in an acetone–water solvent mixture, followed by pH modification with sodium hydroxide and cooling crystallization . The solubility of Ceritinib dihydrochloride was determined at room temperature (25 °C) in acetone, ethanol, isopropanol, methanol, and water .


Molecular Structure Analysis

Ceritinib dihydrochloride has a molecular weight of 631.06 and a molecular formula of C28H38Cl3N5O3S . It was formed as a result of pH modification during the cooling crystallization of ceritinib dihydrochloride solution .


Chemical Reactions Analysis

During the crystallization process, Ceritinib was formed as a result of pH modification during the cooling crystallization of ceritinib dihydrochloride solution . By carrying out processes in various solvent systems, several polymorphs were produced .


Physical And Chemical Properties Analysis

Ceritinib dihydrochloride has a molecular weight of 631.06 and a molecular formula of C28H38Cl3N5O3S . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Treatment of ALK-Rearranged Non-Small-Cell Lung Cancer : Ceritinib has shown significant efficacy in patients with advanced ALK-rearranged NSCLC, including those who had disease progression during crizotinib treatment. It has been effective regardless of the presence of resistance mutations in ALK (Shaw et al., 2014).

  • Comparison with Chemotherapy : Ceritinib was compared with chemotherapy in patients with ALK-rearranged NSCLC who had previously progressed following crizotinib and platinum-based doublet chemotherapy. It showed significant improvement in median progression-free survival compared with chemotherapy (Shaw et al., 2017).

  • First Global Approval and Development Milestones : Ceritinib received its first global approval in the US for the second-line treatment of ALK-positive NSCLC. It is also being evaluated as both first- and second-line therapy for this cancer (Dhillon & Clark, 2014).

  • Effect on Osteoclast Formation and Bone Loss : Ceritinib has been found to suppress osteoclast formation, thereby preventing bone loss. This effect is mediated through the inhibition of osteoclastic Akt and NF-κB signaling (He et al., 2022).

  • Pharmacokinetic Studies : The quantitative analysis of ceritinib in human plasma and its application to pharmacokinetic studies were explored. This included developing robust methods for measuring ceritinib levels in clinical samples (Heudi et al., 2014).

  • Binding Behavior on Human Proteins : Research on ceritinib's binding behavior with human α-1 acid glycoprotein using multi-spectroscopic and molecular modeling approaches provides insights into the pharmacodynamics of the drug (Wang et al., 2020).

  • Food Effects on Oral Bioavailability : Studies investigated the influence of food on the oral bioavailability of ceritinib, indicating significant interactions and emphasizing the importance of dietary considerations during its administration (Lau et al., 2016).

  • Use in Brain Metastases and Glioblastoma : A Phase 0 trial of ceritinib in patients with brain metastases and recurrent glioblastoma measured the tumor pharmacokinetics and pharmacodynamics of ceritinib in this specific patient group (Mehta et al., 2021).

  • Japanese Post-Marketing Surveillance Study : This study evaluated the clinical safety and efficacy of ceritinib in Japanese patients, providing insights into regional differences in drug responses (Kaneda et al., 2020).

  • ASCEND-2 Trial : A multicenter phase II study evaluated ceritinib's whole-body and intracranial activity in patients with ALK-rearranged NSCLC previously treated with chemotherapy and crizotinib. The study reported clinically meaningful responses with manageable tolerability (Crinò et al., 2016).

Safety And Hazards

Ceritinib dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Ceritinib is used for the treatment of adults with anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) following failure (secondary to resistance or intolerance) of prior crizotinib therapy . The FDA approved ceritinib in April 2014 due to a surprisingly high response rate (56%) towards crizotinib-resistant tumours and has designated it with orphan drug status .

properties

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCJOPLFICTLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceritinib dihydrochloride

CAS RN

1380575-43-8
Record name Ceritinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERITINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.